molecular formula C12H8BrF3O3 B12821961 7-(2-bromo-1-(trifluoromethoxy)ethyl)-2H-chromen-2-one

7-(2-bromo-1-(trifluoromethoxy)ethyl)-2H-chromen-2-one

Cat. No.: B12821961
M. Wt: 337.09 g/mol
InChI Key: CUZPTPGBDMURJH-UHFFFAOYSA-N
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Description

7-(2-bromo-1-(trifluoromethoxy)ethyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a bromo group and a trifluoromethoxy group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromo-1-(trifluoromethoxy)ethyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic conditions.

    Introduction of the Bromo Group: The bromo group can be introduced via bromination of the chromenone core using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through a nucleophilic substitution reaction using a trifluoromethoxy-containing reagent, such as trifluoromethoxybenzene, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-bromo-1-(trifluoromethoxy)ethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, DMF), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).

Major Products

    Substitution: Amino or thio derivatives of the chromenone.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

7-(2-bromo-1-(trifluoromethoxy)ethyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-bromo-1-(trifluoromethoxy)ethyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and trifluoromethoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the chromenone core.

    2-(2-bromo-1-(trifluoromethoxy)ethyl)naphthalene: Similar in structure but contains a naphthalene core instead of a chromenone core.

Uniqueness

7-(2-bromo-1-(trifluoromethoxy)ethyl)-2H-chromen-2-one is unique due to the presence of both the chromenone core and the trifluoromethoxy group, which can impart distinct chemical and biological properties. This combination makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H8BrF3O3

Molecular Weight

337.09 g/mol

IUPAC Name

7-[2-bromo-1-(trifluoromethoxy)ethyl]chromen-2-one

InChI

InChI=1S/C12H8BrF3O3/c13-6-10(19-12(14,15)16)8-2-1-7-3-4-11(17)18-9(7)5-8/h1-5,10H,6H2

InChI Key

CUZPTPGBDMURJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)C(CBr)OC(F)(F)F

Origin of Product

United States

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